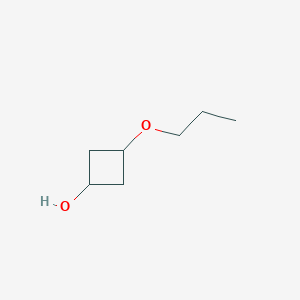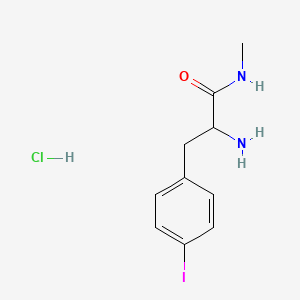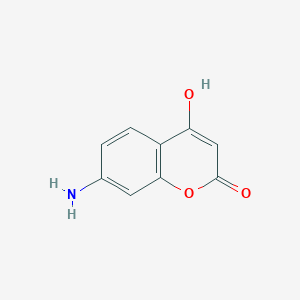
2-Methyl-1-((3-methylpyridin-2-YL)oxy)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is an organic chemical with a molecular formula of C10H16N2O and a molecular weight of 180.2 g/mol. Tucaresol was first synthesized in the 1990s as a bronchodilator drug and has since gained attention for its therapeutic and experimental applications in various fields of research.
准备方法
Tucaresol can be synthesized through various chemical reactions, including amidation, esterification, and transetherification. The most common method for synthesizing Tucaresol involves the reaction of 2-methylpropan-2-ol with 3-methylpyridine-2-carbonyl chloride in the presence of a base such as triethylamine. Characterization of the compound can be done through various spectroscopic and analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).
化学反应分析
Tucaresol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups.
科学研究应用
Tucaresol has been widely used in various scientific experiments, including in vitro and in vivo studies. In vitro studies have shown that Tucaresol can modulate the immune response by inhibiting the production of inflammatory cytokines and inducing the production of anti-inflammatory cytokines. In vivo studies have demonstrated its bronchodilatory, anti-inflammatory, and immunomodulatory effects.
作用机制
Tucaresol acts as a selective beta-2 adrenergic receptor agonist. It stimulates the dilation of bronchial smooth muscles, resulting in increased airflow in the lungs. Additionally, Tucaresol modulates the immune response by stimulating the production of interleukin-10 (IL-10), an anti-inflammatory cytokine. This dual mechanism of action makes Tucaresol a promising candidate for the treatment of respiratory and inflammatory diseases.
相似化合物的比较
Tucaresol is unique among beta-adrenergic agonists due to its dual mechanism of action, which includes both bronchodilatory and immunomodulatory effects. Similar compounds include other beta-adrenergic agonists such as albuterol, salmeterol, and formoterol. these compounds primarily focus on bronchodilation and do not exhibit the same level of immunomodulatory activity as Tucaresol.
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
2-methyl-1-(3-methylpyridin-2-yl)oxypropan-2-amine |
InChI |
InChI=1S/C10H16N2O/c1-8-5-4-6-12-9(8)13-7-10(2,3)11/h4-6H,7,11H2,1-3H3 |
InChI 键 |
HUXDCZHVUNBAHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)OCC(C)(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Propan-2-yl)oxan-4-yl]methanamine](/img/no-structure.png)
![3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoicacid](/img/structure/B13563465.png)

![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)



